Stereochemical Identity Verification
The (S)-stereochemical configuration of CAS 848777-30-0 is definitively established and verifiable through its unique InChIKey (GEJCLNODLCIGDU-NSHDSACASA-N), which encodes the absolute stereochemistry at the α-carbon [1]. The compound exhibits a measured melting point of 160.7–160.9 °C , providing a practical quality control parameter that can be used to verify batch-to-batch consistency upon receipt. In contrast, the (R)-enantiomer (CAS 1359843-82-5) possesses a distinct InChIKey (GEJCLNODLCIGDU-LLVKDONJSA-N) and lacks publicly reported melting point data, making the (S)-enantiomer the only form with a validated physical reference standard.
| Evidence Dimension | Physical characterization and stereochemical identity |
|---|---|
| Target Compound Data | Melting point: 160.7–160.9 °C; InChIKey: GEJCLNODLCIGDU-NSHDSACASA-N |
| Comparator Or Baseline | (R)-enantiomer (CAS 1359843-82-5): Melting point not publicly reported; InChIKey: GEJCLNODLCIGDU-LLVKDONJSA-N |
| Quantified Difference | Enantiomers are distinct compounds with different CAS numbers and stereochemical descriptors; melting point data available only for (S)-form |
| Conditions | Physical measurement; stereochemistry verified by InChIKey and SMILES notation [C@@H](NC(=O)C=1C=NC=CN1)(C(O)=O)[C@@H]2CCCCC2 |
Why This Matters
Procurement of the correct enantiomer is non-negotiable for chiral synthesis and biological assays; the documented melting point provides a tangible identity confirmation metric that the (R)-form lacks.
- [1] CAS Common Chemistry. (αS)-α-[(2-Pyrazinylcarbonyl)amino]cyclohexaneacetic acid, CAS RN: 848777-30-0. American Chemical Society. View Source
